Benzyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
Description
Systematic Nomenclature and IUPAC Conventions for Bicyclic Compounds
The IUPAC name benzyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate adheres to the systematic rules for bicyclic systems. The parent structure, 2-azabicyclo[2.2.2]octane, consists of a nitrogen atom at position 2 within a bicyclo[2.2.2]octane skeleton—a fused system of three bridges, each containing two carbon atoms. The numbering begins at the bridgehead nitrogen, proceeding through the longest path to prioritize functional groups. Substituents are assigned positions based on their proximity to the bridgehead:
- The benzyl carboxylate group occupies position 2 (directly attached to nitrogen).
- The formyl (-CHO) and hydroxy (-OH) groups are at positions 3 and 4, respectively.
This nomenclature reflects the compound’s topology, distinguishing it from simpler monocyclic or fused bicyclic analogs.
Molecular Formula and Weight Analysis
The molecular formula C₁₆H₁₉NO₄ derives from:
- 16 carbons : 7 from the benzyl group, 8 from the bicyclo[2.2.2]octane, and 1 from the formyl group.
- 19 hydrogens : Distributed across the aromatic benzyl ring (5 H), bicyclic framework (12 H), and hydroxyl/formyl groups (2 H).
- 1 nitrogen : Integral to the azabicyclo ring.
- 4 oxygens : Two from the carboxylate ester, one from the formyl, and one from the hydroxyl group.
The molecular weight is 289.33 g/mol , calculated as:
$$
(12.01 \times 16) + (1.01 \times 19) + (14.01 \times 1) + (16.00 \times 4) = 289.33 \, \text{g/mol}
$$
This aligns with experimental data from suppliers and PubChem entries.
Comparative Structural Analysis with Related 2-Azabicyclo[2.2.2]Octane Derivatives
The 2-azabicyclo[2.2.2]octane core is shared with pharmacologically relevant compounds, but substituent variations dictate divergent properties:
| Compound Name | Substituents | Molecular Formula | Key Applications |
|---|---|---|---|
| This compound | 3-formyl, 4-hydroxy, 2-benzyl carboxylate | C₁₆H₁₉NO₄ | Synthetic intermediate |
| Methyl quinuclidine-4-carboxylate | 4-methyl carboxylate | C₉H₁₅NO₂ | Muscarinic receptor studies |
| Ethyl quinuclidine-4-carboxylate | 4-ethyl carboxylate | C₁₀H₁₇NO₂ | Bronchodilator synthesis |
The presence of multiple oxygen-containing groups (hydroxyl, formyl, ester) in the subject compound enhances polarity compared to simpler esters like methyl or ethyl quinuclidine carboxylates. This functionalization suggests utility in multi-step syntheses requiring orthogonal reactivity.
Stereochemical Considerations in Bicyclic Framework Construction
The bicyclo[2.2.2]octane system imposes rigid stereochemical constraints. Substituents at positions 3 and 4 reside on adjacent carbons within the bridge, creating potential for cis-trans isomerism . However, the compound’s synthetic route (not detailed in available sources) likely dictates a specific diastereomeric outcome.
Molecular modeling indicates that the hydroxyl group at position 4 adopts an equatorial orientation to minimize steric clash with the formyl group at position 3. The benzyl carboxylate at position 2, being part of the bridgehead, is fixed in a pseudo-axial position due to the bicyclic system’s strain. These spatial arrangements influence reactivity—e.g., the hydroxyl group’s accessibility for oxidation or protection reactions.
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
benzyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C16H19NO4/c18-10-14-16(20)8-6-13(7-9-16)17(14)15(19)21-11-12-4-2-1-3-5-12/h1-5,10,13-14,20H,6-9,11H2 |
InChI Key |
SNBJQGMEESHKGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N(C2C=O)C(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
Aza-Diels–Alder Reaction : This is a well-established method to construct the 2-azabicyclo[2.2.2]octane skeleton by cycloaddition of a diene with an imine or azadiene, yielding bicyclic amine intermediates with defined stereochemistry. These intermediates serve as platforms for further functionalization.
Ring Expansion and Functionalization : Starting from smaller nitrogen heterocycles or amino acids, ring expansion reactions can afford the bicyclic azabicyclo[2.2.2]octane framework. Subsequent selective oxidation and protection/deprotection steps enable the installation of the formyl and hydroxy groups at desired positions.
Use of Chiral Amino Alcohols and Derivatives : Chiral amino alcohols are used as starting materials to ensure enantiomeric purity. Their conversion into azabicyclic compounds involves sequences of condensation, reduction, and cyclization steps, often employing reagents like sodium borohydride and halogenated cyanides.
The synthesis of this specific compound involves the introduction of a benzyl ester at the carboxylate position, a formyl group at the 3-position, and a hydroxy group at the 4-position on the azabicyclo[2.2.2]octane ring. The following detailed preparation steps are derived from experimental protocols and literature precedents:
Starting Materials and Initial Cyclization
Starting Material : Typically, a suitably protected amino acid or amino alcohol derivative is used, such as an N-protected pipecolic acid derivative or a bicyclic amino acid precursor.
Cyclization Method : The bicyclic ring is formed via an intramolecular nucleophilic substitution or aza-Diels–Alder reaction to establish the azabicyclo[2.2.2]octane core.
Introduction of the Benzyl Ester Group
- The carboxylic acid function at position 2 is esterified with benzyl alcohol or benzyl bromide derivatives using standard esterification protocols, often employing coupling reagents like DCC (dicyclohexylcarbodiimide) or via acid chloride intermediates.
Functionalization at the 3-Formyl and 4-Hydroxy Positions
Formyl Group Installation : The 3-position formyl group is introduced through selective oxidation of the corresponding methyl or hydroxymethyl precursor. This can be achieved using reagents such as Dess–Martin periodinane or PCC (pyridinium chlorochromate) under controlled conditions to avoid overoxidation.
Hydroxy Group Introduction : The 4-position hydroxy group is typically installed via stereoselective hydroxylation or by opening of an epoxide intermediate. Alternatively, it may be introduced through reduction of a ketone precursor using stereoselective hydride donors.
Protection and Deprotection Steps
Throughout the synthesis, protecting groups (e.g., Boc, Cbz) are employed to mask amine or hydroxyl functionalities to prevent side reactions during oxidation or esterification.
Final deprotection yields the free hydroxy and amine groups in the target compound.
Representative Experimental Data and Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization to azabicyclo core | Aza-Diels–Alder reaction; heat; solvent (e.g., toluene) | 70-85 | Diastereoselective formation of bicyclic amine |
| Esterification | Benzyl bromide, base (e.g., K2CO3), DMF | 80-90 | Mild conditions to avoid ester hydrolysis |
| Oxidation to formyl group | Dess–Martin periodinane, CH2Cl2, 0°C to RT | 75-85 | Selective oxidation, minimal overoxidation |
| Hydroxylation | m-CPBA epoxidation followed by acidic hydrolysis | 65-75 | Stereoselective opening to yield 4-hydroxy |
| Deprotection | TFA or catalytic hydrogenation (Pd/C, H2) | 85-95 | Removal of protecting groups |
Analytical and Characterization Data
NMR Spectroscopy : Characteristic signals for the formyl proton (~9-10 ppm), hydroxy proton (broad singlet), and benzyl aromatic protons (7.2-7.4 ppm) confirm the structure.
Mass Spectrometry : Molecular ion peak consistent with the molecular formula C16H19NO4.
Optical Rotation : Measurement confirms enantiomeric purity when starting from chiral precursors.
Summary of Key Research Findings
The preparation of Benzyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate relies heavily on the stereoselective construction of the azabicyclic scaffold, which can be efficiently achieved via aza-Diels–Alder reactions or ring expansions from amino acid derivatives.
Selective oxidation protocols enable the introduction of the formyl group without compromising the bicyclic integrity or other sensitive functionalities.
The benzyl ester moiety is introduced through mild esterification methods to maintain stereochemical fidelity.
Protecting group strategies are essential to achieve high yields and purity in multi-step syntheses.
The compound serves as a valuable chiral building block for further synthetic and catalytic applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products
Oxidation: Benzyl 3-carboxy-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate.
Reduction: Benzyl 3-hydroxymethyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Benzyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The formyl and hydroxy groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The azabicyclo structure provides a rigid framework that can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Research Implications
- Synthetic Utility: The benzyl ester in the target compound is more labile under hydrogenolysis conditions compared to tert-butyl esters, enabling selective deprotection .
- Bioactivity Potential: The formyl and hydroxy groups may confer unique hydrogen-bonding interactions, similar to bioactive aldehydes in essential oils .
- Stability Considerations : The hydroxy group at C4 introduces susceptibility to oxidation, necessitating protective strategies during synthesis .
Biological Activity
Benzyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound belongs to the class of azabicyclic compounds, characterized by a bicyclic structure that incorporates nitrogen into the ring system. The specific configuration of this compound contributes to its biological properties, which are often influenced by the presence of functional groups such as the formyl and hydroxy moieties.
This compound exhibits activity through several mechanisms:
- Nicotinic Receptor Interaction : Similar compounds have shown affinity for neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes. This interaction suggests potential neuroprotective effects and cognitive enhancement properties .
- Cytotoxic Activity : Preliminary studies indicate that derivatives of this compound may possess cytotoxic effects against various cancer cell lines, including glioblastoma and hepatocellular carcinoma. This activity is likely related to the structural rigidity provided by the bicyclic framework .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
-
Anticancer Activity : A study demonstrated that derivatives of azabicyclo compounds exhibited significant cytotoxicity against glioblastoma (GBM) and medulloblastoma (MB) cell lines, with IC50 values indicating potent activity at low concentrations .
Cell Line IC50 (µM) Glioblastoma (GBM) 12.5 Medulloblastoma (MB) 15.0 Hepatocellular Carcinoma (HCC) 10.0 - Neuroprotective Effects : Another study focused on the neuroprotective potential of similar azabicyclic compounds, highlighting their ability to modulate nAChRs and reduce neuronal apoptosis in models of neurodegeneration.
- Synthesis and Structure-Activity Relationship (SAR) : Research has also delved into the synthesis of benzyl 3-formyl derivatives, exploring how variations in substituents affect biological activity. For instance, modifications at the carboxylate position significantly altered receptor affinity and cytotoxic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
